(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity The reactivity of similar thiazolidine derivatives has been explored in various synthetic pathways. For example, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines show reactivity with nitrile oxides, leading to the synthesis of new compounds with potential biological activity. This demonstrates the compound's utility in creating heterocyclic compounds with diverse biological activities (Kandeel & Youssef, 2001).
Antitumor and Antibacterial Agents Synthesis of thieno[3,2-d]pyrimidine derivatives, which are structurally related to the query compound, have shown potent antitumor and antibacterial properties. These compounds were synthesized and evaluated against various cancer cell lines, indicating their potential as lead compounds in the development of new antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Analgesic and Antiparkinsonian Activities Derivatives of pyridine, which share a structural resemblance with the target compound, have been shown to possess significant analgesic and antiparkinsonian activities. This suggests that similar compounds, including the one , could potentially be explored for their effects on neurological conditions (Amr, Maigali, & Abdulla, 2008).
Antiproliferative Effects The synthesis and biological evaluation of 4-thiazolidinone derivatives, including their antiproliferative effects on human leukemic cells, demonstrate the potential of thiazolidinone derivatives in cancer research. Compounds displaying significant cytotoxicity against cancer cell lines highlight the therapeutic potential of these molecules (Sharath Kumar et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-17-10-11-21-26-22(27-12-6-3-7-13-27)19(23(30)28(21)15-17)14-20-24(31)29(25(32)33-20)16-18-8-4-2-5-9-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJWEJQMIUYQX-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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